molecular formula C20H29NO2 B8670189 6-Acetyl-1-heptyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 651026-53-8

6-Acetyl-1-heptyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8670189
CAS No.: 651026-53-8
M. Wt: 315.4 g/mol
InChI Key: KBNYHSUVFVLCTA-UHFFFAOYSA-N
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Description

6-Acetyl-1-heptyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C20H29NO2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

651026-53-8

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

6-acetyl-1-heptyl-4,4-dimethyl-3H-quinolin-2-one

InChI

InChI=1S/C20H29NO2/c1-5-6-7-8-9-12-21-18-11-10-16(15(2)22)13-17(18)20(3,4)14-19(21)23/h10-11,13H,5-9,12,14H2,1-4H3

InChI Key

KBNYHSUVFVLCTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)CC(C2=C1C=CC(=C2)C(=O)C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (21.0 mg, 90.0 mmol) was slowly added into a solution of 6-acetyl-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one (Compound 28, 98.0 mg, 45.0 mmol) in 3 mL of DMF at 0° C. After stirring at 0° C. for 10 min, 1-iodoheptane (30.5 mg, 135.0 mmol) was added to the reaction mixture and the ice-bath was removed. The reaction mixture was allowed to stir for 2 h and then quenched with ice water. The resulting solution was then extracted with ether (3×10 mL), washed with brine (1×10 mL), dried (MgSO4) and concentrated at reduced pressure. Purification by flash chromatography (75:25 hexane/ethyl acetate) yielded the title compound (93.6 mg, 66% yield) as a colorless oil:
Quantity
21 mg
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reactant
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98 mg
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reactant
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3 mL
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30.5 mg
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reactant
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

Following a procedure similar to that used for the preparation of Intermediate 6a but using 1-iodo-n-heptane as the alkylating reagent the title compound was obtained as a colorless oil (66% yield).
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Reaction Step One
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